AZ617 Sodium

Description

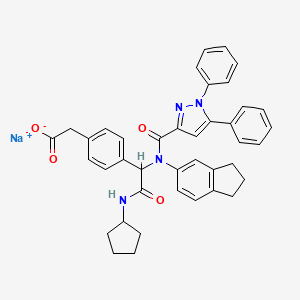

AZ617 Sodium (CAS: 2247439-36-5) is a sodium salt of a synthetic small-molecule Toll-like receptor 4 (TLR4) agonist derived from Ugi multicomponent reaction chemistry. Its molecular formula is $ \text{C}{49}\text{H}{37}\text{NaN}4\text{O}4 $, and it is characterized by high water solubility and metabolic stability, making it suitable for in vivo applications . This species specificity stems from structural differences in the TLR4/MD-2 complex between humans and mice, as confirmed by molecular docking studies .

Properties

Molecular Formula |

C40H37N4NaO4 |

|---|---|

Molecular Weight |

660.7 g/mol |

IUPAC Name |

sodium;2-[4-[2-(cyclopentylamino)-1-[2,3-dihydro-1H-inden-5-yl-(1,5-diphenylpyrazole-3-carbonyl)amino]-2-oxoethyl]phenyl]acetate |

InChI |

InChI=1S/C40H38N4O4.Na/c45-37(46)24-27-18-20-30(21-19-27)38(39(47)41-32-14-7-8-15-32)43(34-23-22-28-12-9-13-31(28)25-34)40(48)35-26-36(29-10-3-1-4-11-29)44(42-35)33-16-5-2-6-17-33;/h1-6,10-11,16-23,25-26,32,38H,7-9,12-15,24H2,(H,41,47)(H,45,46);/q;+1/p-1 |

InChI Key |

MDVBAWHHPYEIOT-UHFFFAOYSA-M |

Canonical SMILES |

C1CCC(C1)NC(=O)C(C2=CC=C(C=C2)CC(=O)[O-])N(C3=CC4=C(CCC4)C=C3)C(=O)C5=NN(C(=C5)C6=CC=CC=C6)C7=CC=CC=C7.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: AZ617 Sodium is synthesized using the 4-component Ugi reaction, which involves the incorporation of an appropriate amine and isocyanate . This method allows for the efficient production of the compound with high purity.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the Ugi reaction’s scalability suggests that it can be adapted for large-scale synthesis. The reaction conditions typically involve moderate temperatures and the use of solvents like dimethyl sulfoxide (DMSO) to facilitate the reaction .

Chemical Reactions Analysis

Reactions with Water and Acids

Sodium reacts violently with water, producing sodium hydroxide (NaOH) and hydrogen gas:

This reaction is exothermic and can ignite hydrogen gas, posing significant safety risks .

Key data :

-

Reaction enthalpy : Sodium hydroxide dissolution releases −44.51 kJ/mol .

-

Safety : Requires handling in fume hoods; never use water or CO₂ extinguishers for sodium fires .

Reactions with Halogens

Sodium reacts vigorously with halogens (e.g., Cl₂, Br₂) to form ionic salts:

The reactivity decreases with heavier halogens (e.g., iodine) .

Key data :

-

Exothermicity : Reactions with hydrochloric acid release −71.8 kcal/mol .

-

Halogen acid reactions : Sodium reacts with hydrofluoric acid (HF) and hydrochloric acid (HCl) to form sodium halides .

Reactions with Organic Compounds

-

Alcohols : Sodium reacts with methanol to form sodium methoxide:

Reaction vigor decreases with higher molecular weight alcohols .

-

Wurtz reaction : Sodium enables coupling of alkyl halides:

Used to synthesize alkanes (e.g., octane from bromobutane) .

Reactions with Metals and Metal Oxides

Sodium forms alloys with alkali metals (e.g., NaK eutectic) and reduces transition metal oxides:

Key alloys include NaK (melting at −10°C) and NaKCs (melting at −78°C) .

Kinetic Studies

Sodium thiosulfate and HCl reaction :

Scientific Research Applications

AZ617 Sodium has a wide range of applications in scientific research:

Mechanism of Action

AZ617 Sodium exerts its effects by binding to and activating TLR4, which triggers a signaling cascade involving the nuclear factor kappa B (NFκB) pathway . This activation leads to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNFα) and interleukin-6 (IL-6) . The compound’s selectivity for human TLR4 over mouse TLR4 is a key feature that enhances its utility in human-specific studies .

Comparison with Similar Compounds

Key Findings :

- AZ617 outperforms earlier Ugi compounds due to its carboxylic acid moiety, which enhances solubility and abolishes cytochrome P450 inhibition .

- In vitro, AZ617 induces human TNFα and IL-6 at 10- to 25-fold higher levels than mouse cytokines, whereas AZ902 shows minimal activity .

- Pharmacological inhibition with IRAK4 inhibitor PF-06650833 reduces AZ617-induced TNFα by >80%, confirming its TLR4/IRAK4/NF-κB pathway specificity .

Comparison with Functionally Similar TLR4 Agonists

Lipid-Based Agonists (e.g., LPS, MPLA)

- LPS (Lipopolysaccharide): Non-selective; activates TLR4 in both humans and mice. In huNOG-EXL mice, LPS induces 15-fold higher mouse TNFα than human TNFα, whereas AZ617 shows inverse selectivity . LPS triggers stronger systemic inflammation, limiting its therapeutic use .

- MPLA (Monophosphoryl Lipid A): Detoxified LPS derivative with adjuvant properties. Less potent than AZ617 in human PBMCs and lacks species specificity .

Peptide-Mimetic Agonists (e.g., Neoseptins)

Natural Product-Derived Agonists (e.g., Amphotericin B, Paclitaxel)

- Amphotericin B: Fungal-derived TLR4 agonist; non-selective and highly toxic at effective doses . AZ617’s synthetic origin allows precise structural tuning to reduce off-target effects.

Critical Research Findings and Limitations

- In Vivo Selectivity: In huNOG-EXL mice, AZ617 (500 μg) induces human TNFα 10-fold over mouse TNFα at 3 hours, but this selectivity diminishes by 6 hours . Dose optimization (300 μg AZ617) improves the human/mouse IL-6 ratio to 25-fold, suggesting lower doses may enhance specificity .

- Variability Challenges: Donor-dependent PBMC responses and engraftment variability in huNOG-EXL mice affect IL-6 consistency . TNFα remains the most reliable biomarker for AZ617 activity in vivo .

Q & A

Q. What are the foundational synthetic pathways for AZ617 Sodium, and how were structural modifications optimized for enhanced TLR4 agonist activity?

this compound was synthesized via a Ugi four-component reaction involving isocyanides, aldehydes, amines, and carboxylic acids. Initial optimization focused on improving potency and solubility. For example, introducing a diphenylimidazole group (as in AZ606) increased activity by 10-fold, while the addition of a carboxylate group (as in AZ617) reduced lipophilicity, enhancing water solubility and metabolic stability . Key methodologies include combinatorial chemistry for rapid diversification and structure-activity relationship (SAR) studies using NFκB reporter assays in HEK293 cells transfected with human TLR4 (hTLR4).

Q. What analytical techniques are recommended for characterizing this compound’s purity and stability in experimental settings?

Use high-performance liquid chromatography (HPLC) with UV detection for purity assessment, nuclear magnetic resonance (NMR) for structural validation, and mass spectrometry (MS) for molecular weight confirmation. Stability studies should employ accelerated degradation tests under varying pH, temperature, and light conditions, followed by kinetic modeling to predict shelf-life .

Q. How is TLR4/MD2 binding affinity quantified for this compound, and what computational tools support this analysis?

Binding affinity is assessed via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Computational docking tools like Smina and visualization software (PyMol, Avogadro) predict binding modes using the TLR4/MD2 heterodimer structure (PDB: 5IJC). Multiple independent docking trajectories (e.g., 48 runs) ensure convergence and reliability .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s agonist activity between in vitro and in vivo models?

Discrepancies often arise from differences in metabolic clearance, protein binding, or species-specific TLR4 responses. To address this:

Q. What experimental designs are critical for evaluating this compound’s selectivity for human TLR4 over murine TLR4?

Comparative docking studies : Align human and murine TLR4/MD2 structures to identify divergent binding pockets.

Chimeric receptor assays : Replace murine TLR4 domains with human counterparts to pinpoint selectivity determinants.

Cross-species functional assays : Measure NFκB activation in HEK293 cells co-transfected with human or murine TLR4/MD2 .

Q. How should researchers approach SAR studies when this compound derivatives exhibit non-linear activity trends?

Non-linearity may indicate allosteric modulation or off-target effects. Strategies include:

- Free-energy perturbation (FEP) calculations to quantify substituent effects on binding energy.

- Proteome-wide profiling (e.g., thermal shift assays) to identify unintended targets.

- Mutagenesis studies to validate critical residues in the TLR4/MD2 binding interface .

Data Analysis & Reproducibility Challenges

Q. What statistical methods are recommended for analyzing high-throughput screening (HTS) data for this compound analogs?

Q. How can batch-to-batch variability in this compound synthesis impact experimental outcomes, and how is this mitigated?

Variability in Ugi reaction conditions (e.g., stoichiometry, solvent purity) can alter yields and impurity profiles. Mitigation strategies:

- Quality-by-design (QbD) approaches to define critical process parameters.

- Stability-indicating assays (e.g., forced degradation studies) to monitor degradation pathways .

Ethical & Safety Considerations

Q. What risk assessment protocols are essential for handling this compound in laboratory settings?

- Hazard evaluation : Refer to Safety Data Sheets (SDS) for acute toxicity, flammability, and reactivity.

- Engineering controls : Use fume hoods for powder handling and inert atmospheres for reactions involving sensitive reagents.

- Emergency preparedness : Ensure access to neutralizing agents (e.g., sodium bicarbonate for acid spills) and functional eyewash stations .

Tables for Key Data

| Compound | pEC50 (hTLR4) | Lipophilicity (LogP) | Solubility (mg/mL) |

|---|---|---|---|

| AZ126 | 5.6 | 3.8 | 0.12 |

| AZ606 | 6.5 | 4.2 | 0.08 |

| AZ617 | 7.2 | 2.1 | 1.45 |

Data derived from iterative SAR optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.